4-(4-Fluorophenyl)but-3-enoic acid

Beschreibung

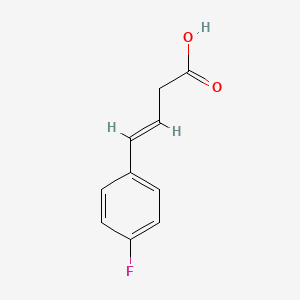

4-(4-Fluorophenyl)but-3-enoic acid (CAS 127404-66-4) is an unsaturated carboxylic acid with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . Its structure features a conjugated double bond (E-configuration) at the 3-position of the butenoic acid chain and a 4-fluorophenyl substituent. The fluorine atom on the aromatic ring enhances the compound’s electronic properties, influencing its reactivity and intermolecular interactions. This compound is commercially available as a powder and is utilized in life sciences as a building block for synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Eigenschaften

IUPAC Name |

(E)-4-(4-fluorophenyl)but-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h1-2,4-7H,3H2,(H,12,13)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGIVIOMWOTHEP-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)but-3-enoic acid typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or ethyl ether and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production methods for 4-(4-Fluorophenyl)but-3-enoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenyl)but-3-enoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include:

Oxidation: 4-(4-Fluorophenyl)butanoic acid.

Reduction: 4-(4-Fluorophenyl)butane.

Substitution: Various substituted 4-(4-Fluorophenyl)but-3-enoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenyl)but-3-enoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Fluorophenylacetic Acid

- Structure : Shorter carbon chain (acetic acid derivative) without a double bond.

- Molecular Formula : C₈H₇FO₂ (MW 154.14 g/mol) .

- Key Differences : The absence of a double bond reduces conjugation, leading to lower planarity and altered solubility. The shorter chain may limit its utility in reactions requiring extended π-systems.

(3E)-4-[4-(Propan-2-yl)phenyl]but-3-enoic Acid

Ethyl (E)-3-(4-Fluorophenyl)but-2-enoate

- Structure : Ester derivative with the double bond at the 2-position.

- Key Differences : The ester group reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids) and alters reactivity. The shifted double bond position may influence photochemical properties or metabolic stability.

(E)-3-(Ethoxycarbonyl)-4-(4-fluorophenyl)but-3-enoic Acid

- Structure : Features an ethoxycarbonyl group at the 3-position.

- Molecular Formula : C₁₃H₁₃FO₄ (MW 252.24 g/mol) .

Physicochemical and Functional Comparisons

Biologische Aktivität

4-(4-Fluorophenyl)but-3-enoic acid, a compound characterized by its unique structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, presenting data from recent studies, case analyses, and comprehensive findings.

Chemical Structure and Properties

4-(4-Fluorophenyl)but-3-enoic acid is an organic compound with the following structural characteristics:

- Molecular Formula : C10H9F O2

- Molecular Weight : 180.18 g/mol

- IUPAC Name : 4-(4-fluorophenyl)but-3-enoic acid

The presence of a fluorine atom in its structure is significant as it influences the compound's biological properties and interactions with biological systems.

The biological activity of 4-(4-Fluorophenyl)but-3-enoic acid is primarily attributed to its ability to interact with various molecular targets within cells. The fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability. This compound has been studied for its potential roles in:

- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.

- Anticancer Properties : Showing promise in inhibiting tumor growth and proliferation.

Biological Activity Data

Recent studies have reported on the biological activities of 4-(4-Fluorophenyl)but-3-enoic acid, showcasing its potential as a therapeutic agent. Below is a summary table highlighting key findings from various research articles:

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties of 4-(4-Fluorophenyl)but-3-enoic acid against common pathogens. The results indicated that this compound exhibited substantial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Anticancer Activity :

In vitro studies on various cancer cell lines demonstrated that 4-(4-Fluorophenyl)but-3-enoic acid significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the compound's ability to interfere with cell cycle progression and promote oxidative stress within cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.